molecular formula C8H6BrFO B8697327 2-(4-Bromo-3-fluorophenyl)oxirane

2-(4-Bromo-3-fluorophenyl)oxirane

Cat. No.: B8697327
M. Wt: 217.03 g/mol
InChI Key: FNKONCIASNDEKU-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)oxirane is an epoxide derivative featuring a phenyl ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the meta-position (C3). The oxirane (epoxide) functional group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in ring-opening reactions for pharmaceuticals, agrochemicals, or materials science.

For this compound, the precursor would likely be 4-bromo-3-fluorostyrene, followed by epoxidation under controlled conditions.

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)oxirane

InChI

InChI=1S/C8H6BrFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2

InChI Key

FNKONCIASNDEKU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical analogues of 2-(4-Bromo-3-fluorophenyl)oxirane, focusing on substituent effects, reactivity, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
2-(4-Bromophenyl)oxirane Br (C4) C₈H₇BrO 199.05 Intermediate in cross-coupling reactions
2-(3-Chloro-4-fluorophenyl)oxirane Cl (C3), F (C4) C₈H₆ClFO 188.59 Enhanced electrophilicity due to Cl/F synergy
2-(4-Trifluoromethylphenyl)oxirane CF₃ (C4) C₉H₇F₃O 188.15 High lipophilicity; drug precursor
2-(5-Bromo-2,3-difluorophenoxy)oxirane Br (C5), F (C2, C3) C₉H₆BrF₂O₂ 277.04 Steric hindrance impacts ring-opening kinetics

Comparative Analysis

Electronic Effects
  • This compound : Bromine’s electron-withdrawing inductive effect (-I) and fluorine’s strong electronegativity polarize the epoxide ring, enhancing susceptibility to nucleophilic attack. This contrasts with 2-(4-Trifluoromethylphenyl)oxirane , where the -CF₃ group exerts a stronger -I effect, further increasing electrophilicity .
  • 2-(3-Chloro-4-fluorophenyl)oxirane : Chlorine’s -I effect and fluorine’s electronegativity create a polarized aromatic system, but the lower atomic radius of Cl compared to Br may reduce steric hindrance during reactions .
Steric Considerations
  • The meta-fluoro and para-bromo substituents in this compound introduce moderate steric bulk, which may slow down reactions requiring planar transition states. In contrast, 2-(5-Bromo-2,3-difluorophenoxy)oxirane (with substituents on adjacent carbons) exhibits greater steric hindrance, affecting regioselectivity in ring-opening reactions .
Reactivity in Epoxide Ring-Opening
  • Bromine’s polarizability in this compound facilitates nucleophilic substitution (e.g., with amines or thiols), whereas fluorine’s electron-withdrawing nature directs attack to the less hindered epoxide carbon.
  • 2-(4-Trifluoromethylphenyl)oxirane ’s -CF₃ group accelerates ring-opening due to heightened electrophilicity but may reduce stability under acidic conditions .

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